molecular formula C24H26N2O3 B2650781 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898418-12-7

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2650781
CAS No.: 898418-12-7
M. Wt: 390.483
InChI Key: CEXANGPBIVYRQN-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core structure substituted with benzyloxy and benzylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy and benzylpiperazine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine group is known to interact with various receptors and enzymes, potentially modulating their activity. The pyranone core may also play a role in the compound’s overall biological effects by stabilizing the molecule and facilitating its interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-benzylpiperazin-1-yl)-5-oxopentanoic acid
  • 7-methyl-5-(4-benzylpiperazin-1-yl)-4H-1-benzopyran-4-one

Uniqueness

Compared to similar compounds, 5-(benzyloxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both benzyloxy and benzylpiperazine groups allows for a diverse range of interactions and reactivities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-23-15-22(28-19-24(23)29-18-21-9-5-2-6-10-21)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1-10,15,19H,11-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXANGPBIVYRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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